molecular formula C20H21N3O4 B2939119 N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N'-(2-methoxyphenyl)oxamide CAS No. 898439-82-2

N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N'-(2-methoxyphenyl)oxamide

Cat. No. B2939119
CAS RN: 898439-82-2
M. Wt: 367.405
InChI Key: RWVHLQZQAKGXJL-UHFFFAOYSA-N
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Description

N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N'-(2-methoxyphenyl)oxamide, also known as QM385, is a small molecule compound that has gained significant attention in the scientific community due to its potential therapeutic applications. QM385 is a quinoline derivative that has been synthesized by various methods and has shown promising results in various scientific research studies.

Scientific Research Applications

Polymorphic Modifications for Hypertension Remedies

Polymorphic modifications of a quinoline derivative with strong diuretic properties were identified, suggesting potential as a new hypertension remedy. This study highlights the importance of structural variations in drug development and the potential therapeutic applications of quinoline derivatives in treating conditions like hypertension through diuretic action (Shishkina et al., 2018).

Chemical Synthesis and Reactivity

Research on the synthesis and reactivity of quinoline derivatives, such as the formation of 2-(thiophen-2-yl)[1,3]thiazolo[4,5-f]quinoline, showcases the compound's versatility in chemical reactions. This work opens pathways for creating diverse quinoline-based molecules with potential applications in materials science and pharmaceutical development (Aleksandrov et al., 2020).

Structural Analysis for Coordination Chemistry

Investigations into the spatial orientations of quinoline derivatives have implications for coordination chemistry and molecular design. Understanding how these molecules interact with ions can guide the development of sensors, catalysts, and other technologies that require precise molecular interactions (Kalita & Baruah, 2010).

Catalysis and Asymmetric Synthesis

Quinoline derivatives have been utilized in the development of rigid P-chiral phosphine ligands for asymmetric synthesis, demonstrating their role in enhancing enantioselectivity and catalytic efficiency in chemical reactions. This application is critical for producing chiral pharmaceuticals and other compounds where the stereochemistry influences efficacy and safety (Imamoto et al., 2012).

Tyrosine Kinase Inhibition for Cancer Therapy

Quinoline derivatives have been designed as dual c-Met/VEGFR2 receptor tyrosine kinase inhibitors, exhibiting potent in vitro and in vivo efficacy against various human tumor models. This research underscores the potential of quinoline-based compounds in targeted cancer therapies, offering new avenues for treatment strategies (Mannion et al., 2009).

properties

IUPAC Name

N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N'-(2-methoxyphenyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O4/c1-13(24)23-11-5-6-14-9-10-15(12-17(14)23)21-19(25)20(26)22-16-7-3-4-8-18(16)27-2/h3-4,7-10,12H,5-6,11H2,1-2H3,(H,21,25)(H,22,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWVHLQZQAKGXJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C(=O)NC3=CC=CC=C3OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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